2-Cyclopropyl-5-iodo-1,3-oxazole
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Overview
Description
2-Cyclopropyl-5-iodo-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of the cyclopropyl and iodine substituents adds unique chemical properties to this molecule, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the use of α-bromoketones and benzylamines, which undergo visible-light photocatalysis at room temperature . Another method includes the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes, catalyzed by a quaternary ammonium hydroxide ion exchange resin . Additionally, the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids, is also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct arylation and alkenylation of oxazoles is a preferred method due to its regio- and stereospecificity . This method is efficient and can tolerate a wide range of functional groups, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-iodo-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, tert-butylimino-tri(pyrrolidino)phosphorane, sodium trifluoroacetate, and quaternary ammonium hydroxide ion exchange resins . Reaction conditions often involve polar or nonpolar solvents, depending on the desired regioselectivity .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, oxazolines, and oxazolium salts . These products have significant applications in medicinal chemistry and other scientific research fields.
Scientific Research Applications
2-Cyclopropyl-5-iodo-1,3-oxazole has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of new chemical entities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-iodo-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects . For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclopropyl-5-iodo-1,3-oxazole include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and iodine substituents enhances its reactivity and potential as a versatile intermediate in various synthetic and medicinal applications .
Properties
CAS No. |
2161940-92-5 |
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Molecular Formula |
C6H6INO |
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2-cyclopropyl-5-iodo-1,3-oxazole |
InChI |
InChI=1S/C6H6INO/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
HUCNNACHBGVXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(O2)I |
Origin of Product |
United States |
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